molecular formula C24H31N3O2 B2430648 N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1448052-89-8

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2430648
CAS No.: 1448052-89-8
M. Wt: 393.531
InChI Key: BJZVBXLXBRXTDI-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. Its unique structure, which includes a pyrazole ring, a cyclopentyl group, and a tetrahydropyran ring, makes it a subject of interest for chemists and biochemists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps The initial step often includes the formation of the pyrazole ring through a cyclization reactionThe final step involves the coupling of the pyrazole derivative with the tetrahydropyran ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide
  • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide

Uniqueness

What sets N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(24(12-14-29-15-13-24)19-6-2-1-3-7-19)25-17-20-16-22(18-10-11-18)27(26-20)21-8-4-5-9-21/h1-3,6-7,16,18,21H,4-5,8-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZVBXLXBRXTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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